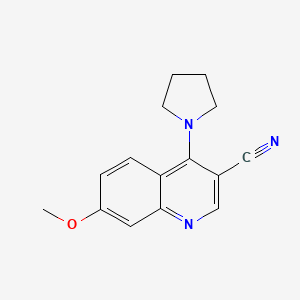
7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile” is a chemical compound used in diverse scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, pyrrolidine derivatives are known to be involved in a wide range of chemical reactions .科学的研究の応用
Antibacterial Activity
7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile has been studied for its potential in antimicrobial applications. Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against a variety of bacteria. For instance, a study by Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showing notable antimicrobial effectiveness. Similarly, El-Mansy et al. (2018) evaluated the antimicrobial activity of newly synthesized pyrrolidine-3-carbonitrile derivatives, derived from reactions involving 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile.
Corrosion Inhibition
Research has explored the use of this compound derivatives as corrosion inhibitors. A study by Singh et al. (2016) analyzed the corrosion mitigation effect of certain quinoline derivatives, demonstrating high inhibition efficiency. Another study by Erdoğan et al. (2017) further supported these findings through computational studies on the adsorption and corrosion inhibition properties of novel quinoline derivatives.
Fluorescence Derivatization in Chromatography
The compound has been researched for its application in fluorescence derivatization in high-performance liquid chromatography. Yoshida et al. (1992) found that 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, acts as a highly sensitive fluorescence derivatization reagent for alcohols.
Synthesis of Novel Derivatives
Several studies have focused on synthesizing novel derivatives of this compound for various applications. For example, Fatma El Mariah (2009) reported on the synthesis of new derivatives and their antimicrobial activity. Additionally, Abd El-Salam et al. (2009) synthesized a series of tetrahydroquinoline-3-carbonitriles and evaluated their anti-inflammatory activity.
Other Research Areas
The compound has also been investigated in other areas such as in the study of chemical transformations (Ibrahim & El-Gohary, 2016) and in the synthesis of thalidomide derivatives for inhibitory activity against various cells (孙广龙 et al., 2014).
将来の方向性
特性
IUPAC Name |
7-methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-4-5-13-14(8-12)17-10-11(9-16)15(13)18-6-2-3-7-18/h4-5,8,10H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBOZMBNFKPYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N3CCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
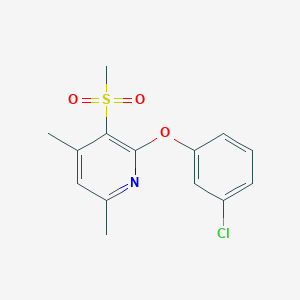
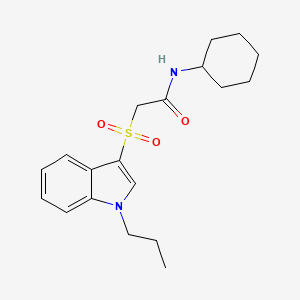
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)
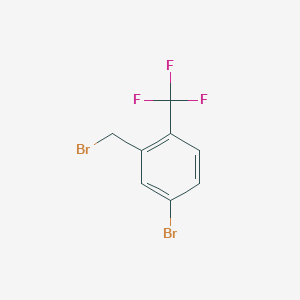
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)

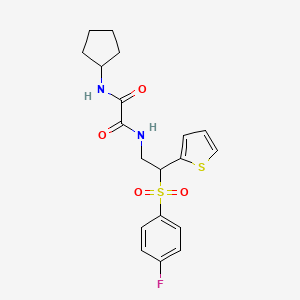

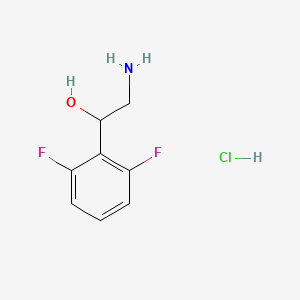
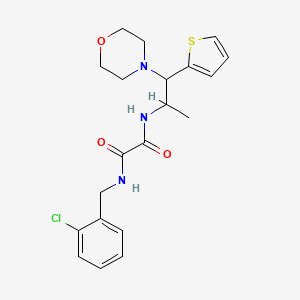
![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)
![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)